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FAK Inhibitors Comparison

PF-562271 (VS-

Feature Defactinib (VS-6063) 6062) Bl 853520 (Ifebemtinib)
ICso0 vs. FAK 0.6 nM [1] 1.5nM [1] 1 nM [2] [1] [3]
Key Selectivity N/A Also inhibits PYK2  Highly selective for FAK over

Feature

Primary MoA

Clinical Phase

Reported
Biomarkers

ATP-competitive
inhibitor [1]

Phase Il [1]
Low merlin (NF2)

expression in
mesothelioma [3]

(ICso = 22 nM) [3]

ATP-competitive
inhibitor [1]

Phase | [1]

N/A

PYK2 (ICso0 50,000 nM) [2] [3]

ATP-competitive inhibitor [2] [1]

Phase | [2] [4]

Mesenchymal phenotype; Low E-
cadherin expression; Low miR-
200c-3p [2] [3]
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Cellular Assays and In Vivo Models Preclinical studies evaluate FAK inhibitors using specific cellular and

animal models.

e BI 853520 shows potent cellular activity in prostate cancer PC-3 cells, inhibiting FAK
autophosphorylation (Y397) with an ECso of 1 nM and anchorage-independent proliferation in soft
agar with an ECso of 3 nM [3]. In vivo, it demonstrated tumor regression in xenograft models with a
mesenchymal phenotype [3].

e Defactinib has been studied in mesothelioma models, where efficacy is linked to low merlin
expression [3].

e PF-562271 shows activity in various xenograft models (breast, prostate, colon, pancreas,
glioblastoma) [1].

Key Signaling Pathways FAK integrates signals from integrins and growth factor receptors. Upon
activation (autophosphorylation at Y397), it recruits Src to form a fully active complex, leading to
phosphorylation of multiple sites and activation of downstream pathways like PI3K/AKT/mTOR and
RAS/MAPK, which regulate cell survival, proliferation, and migration [5].

The following diagram illustrates the core FAK signaling pathway and the action point of the inhibitors

discussed:
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Key Differentiation for Research and Development

¢ For highly specific FAK inhibition, Bl 853520 is the superior tool compound due to its exceptional
selectivity over PYK2, minimizing off-target effects [3]. Its efficacy is strongly linked to a
mesenchymal tumor phenotype (low E-cadherin), providing a clear biomarker strategy [2] [3].
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¢ For clinical translation, Defactinib has the most advanced clinical development, having reached
Phase Il trials, which may be relevant for research bridging to clinical applications [1].

e PF-562271, while a potent dual FAK/PYK2 inhibitor, remains in Phase | and may be less suitable for
studies requiring high specificity [1] [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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